![molecular formula C18H15NO2S B12278284 Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate is a compound that features a quinoline moiety attached to a benzoate ester via a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate nucleophilic substitution.
Esterification: Finally, the benzoate ester is formed by reacting the thioether-substituted quinoline with methyl 4-bromobenzoate under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Applications De Recherche Scientifique
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition or receptor binding.
Mécanisme D'action
The mechanism of action of Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with various biological targets, including DNA and proteins, which can lead to effects such as enzyme inhibition or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate
- Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate
- Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate
Uniqueness
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate is unique due to its specific combination of a quinoline moiety with a benzoate ester via a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H15NO2S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
methyl 4-(quinolin-8-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C18H15NO2S/c1-21-18(20)15-9-7-13(8-10-15)12-22-16-6-2-4-14-5-3-11-19-17(14)16/h2-11H,12H2,1H3 |
Clé InChI |
HRBQCTFHFCJDJN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CSC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)

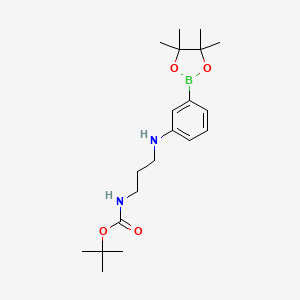
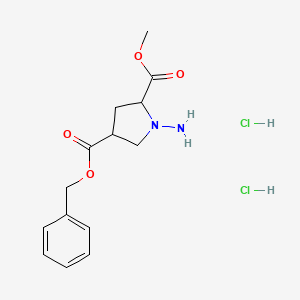
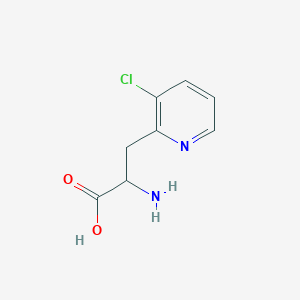
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
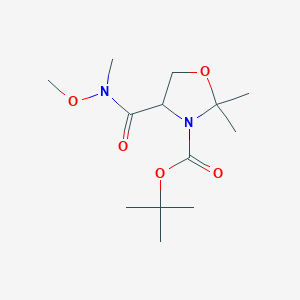
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)

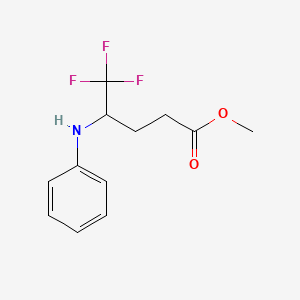

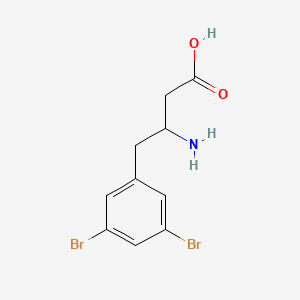
![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)

